Reactive Blue 246

Overview

Description

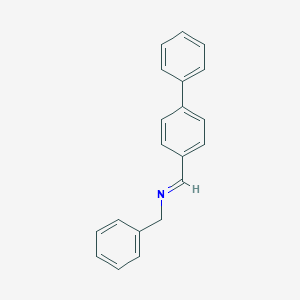

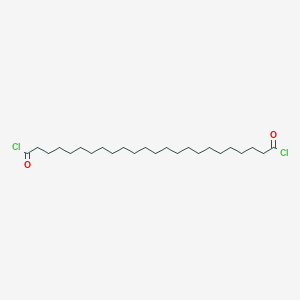

Reactive Blue 246, also known as 1,4-Bis [4- (2-methacryloxyethyl)phenylamino]-9,10-anthraquinone, is a dark blue crystal powder . Its molecular formula is C38H34N2O6 .

Molecular Structure Analysis

The molecular structure of Reactive Blue 246 is based on its molecular formula, C38H34N2O6 . It has an average mass of 614.686 Da and a mono-isotopic mass of 614.241699 Da .

Chemical Reactions Analysis

Reactive Blue 246, like other reactive chemicals, can release large and potentially dangerous amounts of energy under certain conditions . The reactive chemical hazards are highly dependent on the process conditions and mode of operation .

Physical And Chemical Properties Analysis

Reactive Blue 246 has a density of 1.3±0.1 g/cm³ . Its boiling point is 785.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 114.3±3.0 kJ/mol . The flash point is 428.8±32.9 °C . The index of refraction is 1.646 . The molar refractivity is 176.3±0.3 cm³ . It has 8 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Photodegradation Studies : Lizama et al. (2002) investigated the photocatalytic discoloration of Reactive Blue 19, a similar textile anthraquinone dye, using TiO2 or ZnO catalysts. They optimized the conditions for the degradation activity, finding ZnO to be more effective than TiO2 under certain conditions (Lizama et al., 2002).

Electrochemical Oxidation : Carneiro et al. (2005) studied the electrochemical oxidation of Reactive Blue 4 (RB4), a dye similar to RB 246, on various electrodes. They reported 100% decolorization and significant organic carbon removal under certain conditions (Carneiro et al., 2005).

Quantum Dot Surface Reactions : Shiohara et al. (2010) described chemical reactions on molecules attached to silicon quantum dots, including those with reactive functionalities like RB 246. They found that quantum dots with more reactive functionalities were more toxic (Shiohara et al., 2010).

Biodegradation by Fungi : Nilsson et al. (2006) showed that white-rot fungi could decolorize synthetic wastewater containing RB 4, indicating potential biodegradation methods for dyes like RB 246 (Nilsson et al., 2006).

Fenton-Based Degradation : Research by Wei and Zhang Xiu-fang (2006) on anthraquinone dye wastewater, using the ferrioxalate-Fenton system, achieved significant color and organic content reduction, suggesting potential for RB 246 treatment (Wei & Zhang Xiu-fang, 2006).

Photo-Fenton Process Efficacy : Another study by Carneiro et al. (2007) explored the degradation of RB4 via the photo-Fenton process, achieving significant color and organic carbon removal (Carneiro et al., 2007).

Electrochemical Degradation : Rajkumar et al. (2007) focused on the electrochemical degradation of RB 19, finding complete color removal and identifying intermediate compounds, which could be relevant for RB 246 research (Rajkumar et al., 2007).

Ozone Treatment : Wu et al. (2008) demonstrated that ozonation effectively removed the chemical oxygen demand (COD) and enhanced biodegradability of aqueous solutions of a similar dye, RB 15 (Wu et al., 2008).

Electrochemical Coagulation : Yang and McGarrahan (2005) investigated the use of electrochemical coagulation for color removal from wastewater containing dyes like RB 19, achieving high removal efficiencies (Yang & McGarrahan, 2005).

Electro-Fenton Reaction : Shwe et al. (2013) reported high decolorization efficiencies using the electro-Fenton process for treating RB 19 dye-containing wastewater (Shwe et al., 2013).

Safety And Hazards

Reactive Blue 246 should be stored in a closed container and away from fire and oxidizing agents . It can cause explosion and other hazards if not used or handled correctly . Use should follow the relevant safety procedures . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Reactive Blue 246 is commonly used in high-energy explosives and as a component of propellants . It also has potential uses in the preparation of other organic compounds, such as dyes and fluorescent agents . Its future directions could include further exploration of these applications, as well as continued research into its properties and potential uses .

properties

IUPAC Name |

2-[4-[[4-[4-[2-(2-methylprop-2-enoyloxy)ethyl]anilino]-9,10-dioxoanthracen-1-yl]amino]phenyl]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O6/c1-23(2)37(43)45-21-19-25-9-13-27(14-10-25)39-31-17-18-32(34-33(31)35(41)29-7-5-6-8-30(29)36(34)42)40-28-15-11-26(12-16-28)20-22-46-38(44)24(3)4/h5-18,39-40H,1,3,19-22H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPUABWMJBVAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCOC(=O)C(=C)C)C(=O)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153430 | |

| Record name | Reactive Blue 246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reactive Blue 246 | |

CAS RN |

121888-69-5 | |

| Record name | Reactive Blue 246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121888695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reactive Blue 246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-{[9,10-dihydroxy-4-(}3-[2-(2-methylprop-2-enoyloxy]phenyl}amino)anthryl]amino}phenyl)ethyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20225PWJ2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)

![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)